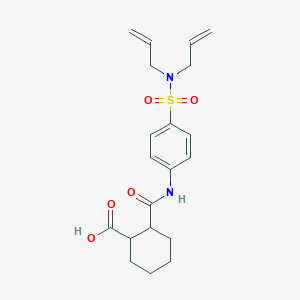
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a sulfonyl group, and a diallylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid
- 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h3-4,9-12,17-18H,1-2,5-8,13-14H2,(H,21,23)(H,24,25) |
InChI Key |
YWRLXZPIGNNJLG-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B318789.png)
![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B318790.png)
![N-(2-methoxyphenyl)-N'-[3-(1-naphthyl)acryloyl]thiourea](/img/structure/B318791.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318793.png)
![4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B318794.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B318796.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B318798.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B318799.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B318800.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B318801.png)
![2-(2-sec-butylphenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318802.png)
![Ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-pyrrolidinecarboxylate](/img/structure/B318807.png)
![Ethyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-2-pyrrolidinecarboxylate](/img/structure/B318808.png)
![N-(2-ethoxyphenyl)-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B318809.png)
